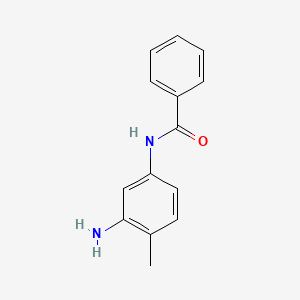

N-(3-amino-4-methylphenyl)benzamide

描述

准备方法

Synthetic Routes and Reaction Conditions

There are two primary synthetic routes for the preparation of N-(3-amino-4-methylphenyl)benzamide :

Route 2: This route directly synthesizes this compound by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride.

Industrial Production Methods

In industrial settings, a continuous flow microreactor system is often used for the synthesis of this compound . This method allows for precise control over reaction conditions, leading to high yields and selectivity . For instance, using a microreactor, the compound can be synthesized with a yield of 85.7% within 10 minutes .

化学反应分析

Types of Reactions

N-(3-amino-4-methylphenyl)benzamide undergoes various chemical reactions, including:

Acylation: The primary reaction for its synthesis.

Reduction: Used in one of the synthetic routes to convert nitro groups to amino groups.

Common Reagents and Conditions

Acylation: Benzoic anhydride is commonly used as the acylating agent.

Reduction: Hydrogen gas is used for the reduction of nitro groups.

Major Products

From Acylation: This compound is the major product.

From Reduction: The reduction of nitro groups results in the formation of amino groups.

科学研究应用

N-(3-amino-4-methylphenyl)benzamide has a wide range of applications in scientific research :

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It serves as an intermediate in the synthesis of biologically active molecules.

Medicine: It is a crucial component in the development of drug candidates.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

作用机制

The mechanism of action of N-(3-amino-4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways . The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

N-(3-amino-4-methylphenyl)benzamide can be compared with other similar compounds such as N-(4-methylphenyl)benzamide . While both compounds share structural similarities, this compound is unique due to its specific functional groups and their positions, which confer distinct chemical and biological properties .

List of Similar Compounds

生物活性

N-(3-amino-4-methylphenyl)benzamide, also known as 3-amino-4-methylbenzamide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and therapeutic implications, supported by relevant data and case studies.

Overview of this compound

This compound is an organic compound with the molecular formula C₁₄H₁₄N₂O. It features a benzene ring substituted with an amino group and a methyl group, which contribute to its unique chemical properties. The compound serves as a crucial building block in the synthesis of various pharmaceuticals and is often used as an intermediate in drug development processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound can modulate enzyme activity, alter gene expression, and influence cellular signaling pathways. Key mechanisms include:

- Enzyme Interaction : this compound can bind to enzymes, inhibiting or activating their functions, which affects various biochemical pathways.

- Cellular Effects : It has been observed to impact cell signaling pathways involved in proliferation and apoptosis, suggesting its role in regulating cell growth and death.

- Gene Expression Modulation : The compound can alter gene expression patterns, leading to changes in protein production that regulate cellular metabolism.

Antiviral Activity

Research has highlighted the potential of benzamide derivatives, including this compound, as antiviral agents. For instance, studies have shown that related compounds can significantly reduce the amount of cytoplasmic hepatitis B virus (HBV) DNA by promoting the formation of empty capsids through specific interactions with HBV core proteins . This mechanism suggests that this compound may exhibit similar antiviral properties.

Anticancer Properties

The compound's derivatives are also being investigated for their anticancer activities. Some studies indicate that benzamide derivatives can inhibit specific kinases involved in cancer cell proliferation. For example, a series of substituted benzamides demonstrated moderate to high potency as RET kinase inhibitors, which are relevant in cancer therapy .

Case Studies

- Antiviral Study on HBV :

- Kinase Inhibition :

The synthesis of this compound involves selective acylation processes that yield various by-products due to the presence of multiple reactive groups in its precursor. The compound's structural features allow it to interact with diverse biological targets, making it a valuable subject for drug design.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-N-(4-methylphenyl)benzamide | Similar amine and benzamide structure | Different substitution pattern on the benzene ring |

| N-(2-amino-5-methylphenyl)benzamide | Contains a different amino substitution | Potentially different biological activity |

| 4-Amino-N-(3-methylphenyl)benzamide | Variation in amino group position | May exhibit distinct pharmacokinetic properties |

This table illustrates how this compound is distinguished by its specific substitution pattern, influencing its reactivity and biological interactions.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-amino-4-methylphenyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 3-amino-4-methylaniline with benzoyl chloride derivatives under controlled conditions. A multi-step procedure includes:

- Step 1 : Protection of the amine group using O-benzyl hydroxylamine hydrochloride to prevent unwanted side reactions .

- Step 2 : Acylation with benzoyl chloride in the presence of a base (e.g., sodium carbonate) in dichloromethane or acetonitrile .

- Step 3 : Deprotection under mild acidic conditions to yield the final product.

Optimization Tips :

- Use inert atmospheres (N₂/Ar) to avoid oxidation of the amine group.

- Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and adjust stoichiometry for intermediates.

- Hazard analysis is critical for handling reactive intermediates (e.g., acyl chlorides) .

Q. What spectroscopic and analytical techniques are essential for structural characterization?

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) Spectroscopy : Detect amide C=O stretches at ~1650–1680 cm⁻¹ and N-H bends at ~3300–3500 cm⁻¹ .

- Mass Spectrometry (MS) : Use HRMS (ESI⁺) to verify molecular ion peaks (e.g., m/z = 255.1 for [M+H]⁺) .

- X-ray Crystallography : Refine crystal structures using SHELXL (for small molecules) to resolve bond angles and torsional strain .

Q. What safety protocols are critical when handling this compound?

- Conduct a thorough hazard assessment for reactive intermediates (e.g., acyl chlorides, sodium pivalate) using guidelines from Prudent Practices in the Laboratory .

- Use PPE (gloves, goggles, lab coats) and work in fume hoods to mitigate mutagenicity risks (Ames II testing showed low mutagenicity but caution advised) .

- Store compounds in desiccators at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in benzamide derivatives?

- Data Collection : Use high-resolution (<1.0 Å) single-crystal data collected on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

- Refinement : Employ SHELXL for least-squares refinement, adjusting parameters like thermal displacement (Uᵢₒ) and occupancy for disordered atoms .

- Validation : Cross-check with PLATON or OLEX2 to identify missed symmetry or hydrogen bonding networks (e.g., N-H···O=C interactions) .

Case Study : A 2023 study resolved torsional strain in a related benzamide derivative by refining anisotropic displacement parameters, confirming a planar amide group .

Q. How can contradictory spectral and crystallographic data be reconciled?

- Scenario : Discrepancies between NMR (solution state) and crystallography (solid state) may arise from conformational flexibility.

- Method :

- Perform variable-temperature NMR to assess dynamic effects (e.g., ring-flipping in aromatic groups) .

- Compare DFT-calculated (B3LYP/6-31G*) geometries with experimental data to identify energy-minimized conformers .

- Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing solid-state packing .

Q. What computational strategies predict the biological activity of this compound?

- Molecular Docking : Use AutoDock Vina to model interactions with HDAC enzymes (e.g., binding affinity ΔG = –9.2 kcal/mol for HDAC1) .

- QSAR Modeling : Train models on PubChem datasets (CID 19617-84-6) to correlate substituents (e.g., –CF₃) with IC₅₀ values .

- MD Simulations : Run 100 ns trajectories (AMBER force field) to assess stability of enzyme-inhibitor complexes .

Q. How does the trifluoromethyl group enhance pharmacological properties in benzamide derivatives?

- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .

- Metabolic Stability : The –CF₃ group resists oxidative degradation (CYP450), extending half-life (t₁/₂ = 8.2 h vs. 2.1 h for –CH₃ analogs) .

- Case Study : A 2021 study showed –CF₃ derivatives of 4-chloro-N-benzamide had 10× higher antibacterial activity due to enhanced target binding .

Q. What experimental designs evaluate HDAC inhibition in benzamide derivatives?

属性

IUPAC Name |

N-(3-amino-4-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-7-8-12(9-13(10)15)16-14(17)11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMYHZKZDMIROQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360503 | |

| Record name | N-(3-amino-4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221875-98-5 | |

| Record name | N-(3-amino-4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。